molecular formula C8H13Cl B1605689 1-Octyne, 8-chloro- CAS No. 24088-97-9

1-Octyne, 8-chloro-

Cat. No. B1605689
CAS RN: 24088-97-9
M. Wt: 144.64 g/mol
InChI Key: HQHUHJPIECZMCX-UHFFFAOYSA-N
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Description

“1-Octyne, 8-chloro-” is an organic compound with the molecular formula C8H13Cl . It is also known by other names such as “8-Chloro-1-octyne”, “8-Chlorooct-1-yne”, and "8-Chlor-1-octin" .


Molecular Structure Analysis

The molecular structure of “1-Octyne, 8-chloro-” consists of a chain of eight carbon atoms with a triple bond at one end and a chlorine atom attached to the other end . The average mass of the molecule is 144.642 Da and the monoisotopic mass is 144.070572 Da .


Physical And Chemical Properties Analysis

“1-Octyne, 8-chloro-” is a highly flammable liquid . The average mass of the molecule is 144.642 Da and the monoisotopic mass is 144.070572 Da . More detailed physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources.

Safety and Hazards

“1-Octyne, 8-chloro-” is classified as a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways . Safety measures include keeping the substance away from heat, sparks, open flames, and hot surfaces. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling the substance .

properties

IUPAC Name

8-chlorooct-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Cl/c1-2-3-4-5-6-7-8-9/h1H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHUHJPIECZMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066955
Record name 1-Octyne, 8-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Octyne, 8-chloro-

CAS RN

24088-97-9
Record name 8-Chloro-1-octyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24088-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octyne, 8-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024088979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octyne, 8-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octyne, 8-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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